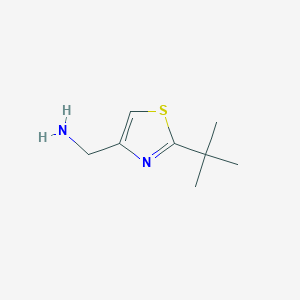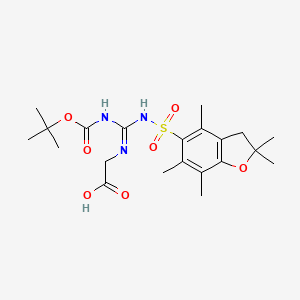![molecular formula C15H14N6O2 B2409875 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2198770-55-5](/img/structure/B2409875.png)
3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is a complex organic molecule that contains several functional groups including a triazole ring, an azetidine ring, a carbonyl group, an oxazole ring, and a pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps including the formation of the triazole ring via click chemistry and the formation of the azetidine ring via a cyclization reaction . The carbonyl group could be introduced via a carbonylation reaction, and the oxazole and pyridine rings could be formed via cyclization and aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole, azetidine, oxazole, and pyridine rings would all contribute to the rigidity of the molecule, while the carbonyl group would introduce a polar character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The triazole ring could participate in nucleophilic substitution reactions, the azetidine ring could undergo ring-opening reactions, the carbonyl group could undergo addition reactions, and the oxazole and pyridine rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it a solid at room temperature, and the presence of the carbonyl group would make it polar .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds like 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine often involve complex reactions that yield a variety of heterocyclic compounds. For example, the synthesis of pyrrolidinones from azetidines through cobalt carbonyl catalyzed carbonylation demonstrates the versatility of azetidines in synthetic chemistry, allowing for the formation of novel compounds with potential applications in medicinal chemistry and materials science Roberto & Alper, 1989.
Potential Applications in Medicinal Chemistry
The research into azetidine and its derivatives extends into their potential as ligands for biological receptors. For instance, azetidine derivatives have been studied for their binding properties to nicotinic acetylcholine receptors, which are critical for understanding neurological processes and developing treatments for related disorders Doll et al., 1999. Additionally, the exploration of azetidines in the synthesis of triazolopyrimidines highlights their significance in creating compounds with chemotherapeutic potential, further emphasizing the importance of azetidine derivatives in the development of new therapeutic agents Ashry & Rashed, 1998.
Applications in Materials Science
Azetidine and its derivatives also find applications beyond medicinal chemistry. For example, their incorporation into cationic Ir(III) complexes for the development of materials with specific photophysical properties demonstrates the utility of these compounds in materials science, particularly in the creation of components for optoelectronic devices Huang et al., 2016.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound interacts with its target, SIRT3, by acting as a selective inhibitor . It binds to the active site of the enzyme, thereby inhibiting its activity . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively, indicating a higher selectivity for SIRT3 .
Biochemical Pathways
The inhibition of SIRT3 by the compound can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism
Result of Action
The result of the compound’s action is the inhibition of SIRT3 activity, which can lead to alterations in mitochondrial function and metabolism . .
properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-15(20-8-11(9-20)10-21-5-4-17-19-21)13-6-14(23-18-13)12-2-1-3-16-7-12/h1-7,11H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMGPIIDDCRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)CN4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


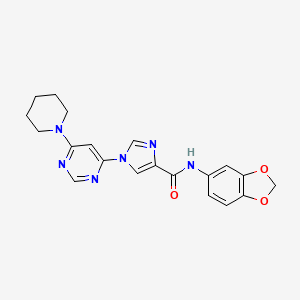

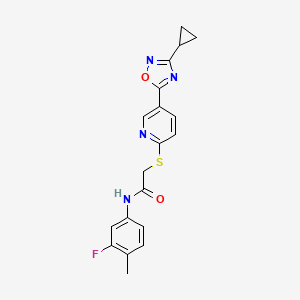
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
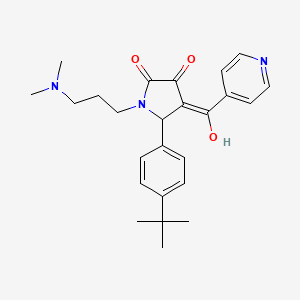
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

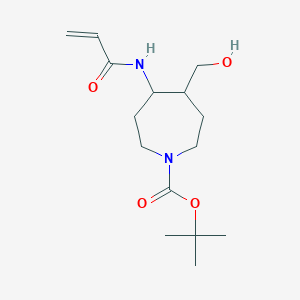
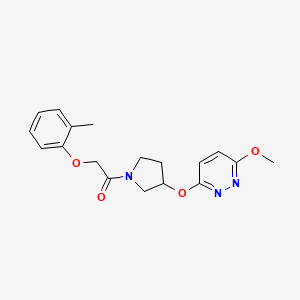

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)
